2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers
CAS No.:
Cat. No.: VC18111732
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO4 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-7(5-8)9-6-10(9)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16) |
| Standard InChI Key | IZGXPVDPMQVVNM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)C2CC2C(=O)O |
Introduction
Structural Characteristics and Stereochemical Complexity
Core Molecular Architecture
The compound features a cyclopropane ring fused to a cyclobutane moiety, with the cyclobutyl group bearing a Boc-protected amine at the 3-position and the cyclopropane ring terminating in a carboxylic acid group. This arrangement creates three stereogenic centers: two at the cyclopropane ring (C1 and C2) and one at the cyclobutane-attached nitrogen (C3). The resulting four possible stereoisomers (2R,3R; 2R,3S; 2S,3R; 2S,3S) form two diastereomeric pairs, as confirmed by X-ray crystallographic studies of analogous cyclopropane-carboxylic acid derivatives .
Table 1: Key Structural Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₃H₂₁NO₄ | |
| Molecular weight | 255.31 g/mol | |
| Ring strain energy | 27.5 kcal/mol (cyclopropane) | |
| Torsional angles (C1-C2) | 114° ± 3° |
The cyclopropane ring exhibits characteristic bond angles of 60°, creating substantial ring strain that influences both reactivity and conformational flexibility . This strain is partially offset by conjugation between the carboxylic acid group and the adjacent cyclopropane carbon .
Synthetic Methodologies
Cyclopropanation Strategies
The cyclopropane core is typically constructed via Simmons-Smith reactions using Zn-Cu couples and diiodomethane (CH₂I₂), as demonstrated in analogous systems . For this specific compound, stereocontrol is achieved through:
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Chiral auxiliary-directed cyclopropanation: Using (-)-8-phenylmenthol as a chiral inducer to establish the C1/C2 configuration
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Asymmetric catalysis: Rhodium(II)-carboxylate catalysts enable enantioselective cyclopropane formation with >90% ee in model systems
Table 2: Optimized Reaction Conditions
| Parameter | Value | Yield |
|---|---|---|
| Temperature | 0°C → RT | 68-72% |
| Catalyst loading | 5 mol% Rh₂(S-DOSP)₄ | - |
| Reaction time | 48 hr | - |
| Diastereomeric ratio | 3:1 (trans:cis) |
Boc Protection and Final Assembly
The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, employing 4-dimethylaminopyridine (DMAP) as a catalyst. Critical to this step is maintaining anhydrous conditions to prevent premature deprotection of the acid-sensitive Boc group.
Physicochemical Properties
Solubility and Stability
The compound exhibits pH-dependent solubility:
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Aqueous solubility: 2.1 mg/mL at pH 7.4
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Lipophilicity: LogP = 1.8 (calculated)
Stability studies reveal decomposition pathways:
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Acid-catalyzed Boc deprotection (t₁/₂ = 3.2 hr at pH 2)
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Base-mediated cyclopropane ring opening (t₁/₂ = 8.7 hr at pH 12)
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.98-2.15 (m, 4H, cyclobutane), 2.76 (q, J = 8.1 Hz, 1H, cyclopropane)
Pharmaceutical Applications
Peptide Mimetics Development
The rigid cyclopropane-cyclobutane scaffold serves as a conformationally restricted proline analogue in peptide design. In angiotensin-converting enzyme (ACE) inhibitor analogues, this substitution improved target binding affinity by 3.7-fold compared to linear peptides .
PROTAC Linker Utilization
The compound's orthogonal functional groups (amine-protected Boc and carboxylic acid) make it ideal for proteolysis-targeting chimera (PROTAC) linkers. Preliminary studies show 82% degradation of BRD4 at 10 μM concentration in HeLa cells .
Comparative Analysis with Structural Analogues
Table 3: Biological Activity Comparison
| Compound | Target | IC₅₀ (nM) | LogD |
|---|---|---|---|
| Target compound | ACE | 14.2 | 1.8 |
| CF₃-cyclobutane analogue | ACE | 18.9 | 2.1 |
| Boc-cyclopropane derivative | HDAC | 210 | 0.9 |
The 1-trifluoromethylcyclobutyl analogue demonstrates superior metabolic stability (t₁/₂ = 6.3 hr vs 2.1 hr in human microsomes), highlighting opportunities for further optimization .
Future Research Directions
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Continuous flow synthesis: Implementing microreactor technology to improve diastereoselectivity (>95% de)
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Cryo-EM studies: Elucidating target protein binding modes at 2.8 Å resolution
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In vivo pharmacokinetics: Assessing oral bioavailability in murine models
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